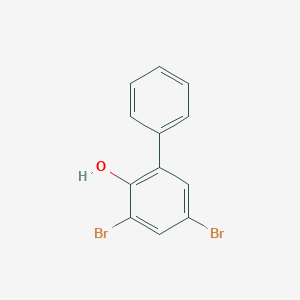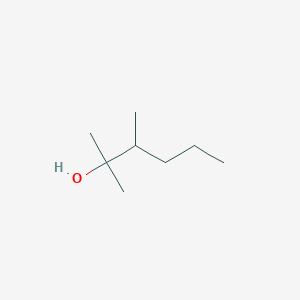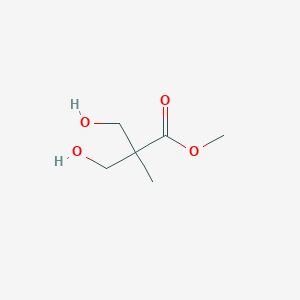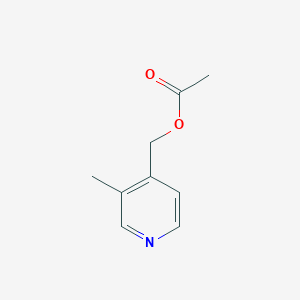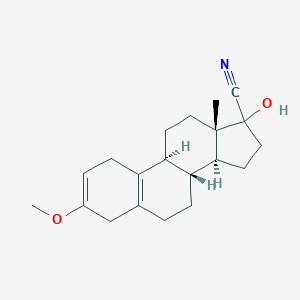
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile, also known as HEC, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). HEC has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile exerts its anti-cancer effects by binding to estrogen receptors (ERs) in cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile acts as an antagonist of ERs in breast and ovarian cancer cells, which means it blocks the effects of estrogen on these cells. In prostate cancer cells, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile acts as an agonist of ERs, which means it activates the effects of estrogen on these cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile also inhibits the activity of enzymes involved in the biosynthesis of estrogen, which further reduces the levels of estrogen in cancer cells.
Effets Biochimiques Et Physiologiques
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to have several biochemical and physiological effects on cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile inhibits the expression of genes involved in cell proliferation and survival, which leads to the inhibition of cancer cell growth. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile also induces the expression of genes involved in apoptosis, which leads to the death of cancer cells. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to modulate the activity of signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has several advantages for lab experiments. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is a synthetic compound, which means it can be easily synthesized and purified in large quantities. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is also stable and has a long shelf life, which makes it easy to store and transport. However, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has some limitations for lab experiments. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile is a relatively new compound, which means its effects and mechanisms of action are not fully understood. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has some potential side effects, such as liver toxicity, which need to be further investigated.
Orientations Futures
There are several future directions for the research on 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile. First, the effects and mechanisms of action of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile need to be further investigated in different types of cancer cells and animal models. Second, the potential side effects of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile need to be further studied to ensure its safety for human use. Third, the development of more potent and selective 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile analogs could lead to the discovery of new anti-cancer drugs. Fourth, the combination of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile with other anti-cancer drugs could lead to synergistic effects and improved cancer treatment outcomes. Finally, the development of new drug delivery systems for 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile could improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile involves the reaction of 2-hydroxyestradiol with acetonitrile in the presence of a strong acid catalyst. The resulting product is then purified using column chromatography to obtain pure 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile. The yield of 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been widely used in scientific research for its potential applications in cancer treatment. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile has been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Propriétés
Numéro CAS |
17006-17-6 |
|---|---|
Nom du produit |
17-Hydroxy-3-methoxyestra-2,5(10)-diene-17-carbonitrile |
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-17-hydroxy-3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C20H27NO2/c1-19-9-7-16-15-6-4-14(23-2)11-13(15)3-5-17(16)18(19)8-10-20(19,22)12-21/h4,16-18,22H,3,5-11H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
Clé InChI |
MEEGGHJZTZFSBQ-WYGKVCCSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2(C#N)O)CCC4=C3CC=C(C4)OC |
Autres numéros CAS |
17006-17-6 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



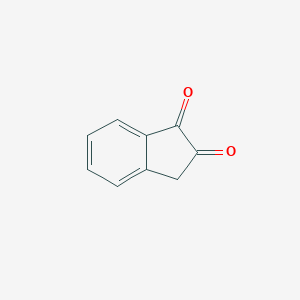
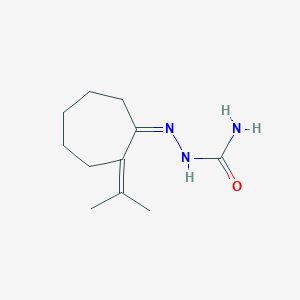
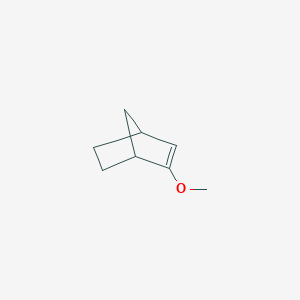
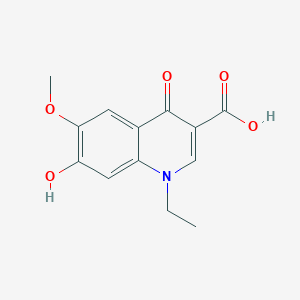

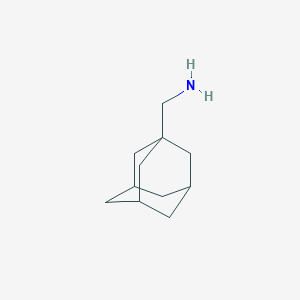
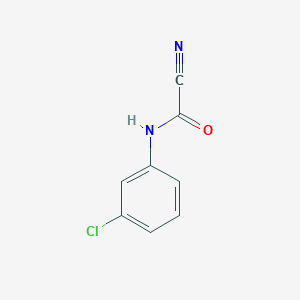
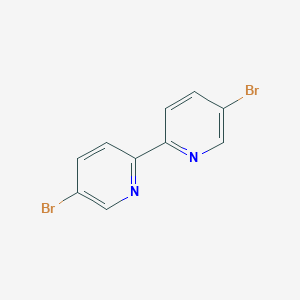
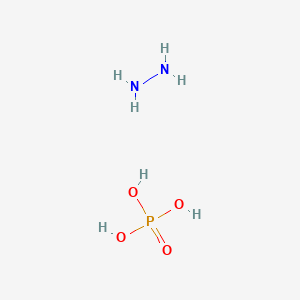
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
